Methods and Technical Details
The synthesis of Aurora A/PKC-IN-1 involves several steps utilizing pyrimidine-based derivatives. The design strategy employs structure-based drug design principles to optimize binding affinity and selectivity towards the Aurora A kinase. Various synthetic pathways have been explored, including acylation reactions with propionic anhydride and other anhydrides to produce amide and carbamate prodrugs .
For instance, one successful synthetic route yielded a series of pyrimidine derivatives with high purity (≥95%) confirmed through High-Performance Liquid Chromatography analysis before biological evaluation . The synthesis often includes modifications to enhance pharmacokinetic properties, such as solubility and stability .
Structure and Data
The molecular structure of Aurora A/PKC-IN-1 features a pyrimidine core with various substituents that influence its binding to the active site of the Aurora A kinase. The compound typically adopts a conformation that allows it to interact effectively with the DFG motif of the kinase, which is critical for its inhibitory activity .
Key structural data include:
This structural configuration is essential for its potency against Aurora A kinase, with reported IC₅₀ values indicating strong inhibitory effects in cellular assays .
Reactions and Technical Details
Aurora A/PKC-IN-1 undergoes specific chemical reactions that facilitate its function as an inhibitor. The primary reaction mechanism involves competitive inhibition where the compound competes with ATP for binding to the active site of Aurora A kinase. This inhibition leads to downstream effects on cell cycle progression and mitotic spindle formation .
In vitro studies have demonstrated that treatment with this compound results in polyploidy formation in cancer cells, indicating disrupted mitosis due to inhibited Aurora A activity . The compound's reactivity with cellular targets can also lead to alterations in phosphorylation states of various substrates involved in cell division.
Process and Data
The mechanism by which Aurora A/PKC-IN-1 exerts its effects primarily revolves around inhibiting the phosphorylation activity of Aurora A kinase. By binding to the ATP-binding site, the compound prevents Aurora A from phosphorylating its substrates, which are crucial for proper mitotic progression. This inhibition can lead to cell cycle arrest at the G2/M phase, resulting in increased apoptosis in cancer cells .
Data from studies indicate that compounds like Aurora A/PKC-IN-1 can significantly reduce levels of cMYC and MYCN oncoproteins, further implicating their role in tumorigenesis . The modulation of these pathways highlights the potential for this compound in therapeutic applications against various cancers.
Physical and Chemical Properties
Aurora A/PKC-IN-1 exhibits several notable physical and chemical properties:
These properties contribute to its viability as a drug candidate, facilitating formulation into therapeutic agents suitable for clinical use.
Scientific Uses
Aurora A/PKC-IN-1 has significant potential applications within cancer research and therapy. As an inhibitor of Aurora A kinase, it is primarily studied for its anticancer properties. Its ability to induce cell cycle arrest makes it a candidate for treating various types of cancers, including breast cancer and leukemia .
Current research focuses on:
The ongoing exploration into this compound's mechanisms and effects continues to illuminate its potential as a valuable tool in targeted cancer therapies.
CAS No.: 54986-75-3
CAS No.: 64885-97-8
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0